5-iodo-2-(1H-pyrrol-1-yl)pyridine chemical structure and properties
5-iodo-2-(1H-pyrrol-1-yl)pyridine chemical structure and properties
High-Value Heterocyclic Scaffold for Medicinal Chemistry & Ligand Design
Executive Summary
5-Iodo-2-(1H-pyrrol-1-yl)pyridine (CAS: 338748-93-9) is a bifunctional heteroaromatic building block characterized by an electron-deficient pyridine ring fused via a C-N bond to an electron-rich pyrrole moiety. Its structural uniqueness lies in the orthogonality of its reactive sites: the labile C-I bond at the 5-position allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the pyrrole ring remains available for electrophilic aromatic substitution or hydrogen bonding interactions. This molecule serves as a critical intermediate in the synthesis of kinase inhibitors, Europium-based luminescent ligands, and advanced organic materials.
Chemical Identity & Structural Analysis[1]
| Property | Data |
| CAS Number | 338748-93-9 |
| IUPAC Name | 5-iodo-2-(1H-pyrrol-1-yl)pyridine |
| Molecular Formula | C₉H₇IN₂ |
| Molecular Weight | 270.07 g/mol |
| SMILES | Ic1cnc(nc1)n1cccc1 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, Chloroform; sparingly soluble in water. |
Structural Insight: The molecule features a 2-aminopyridine core where the amine nitrogen is part of a pyrrole ring. This N-linked connectivity (pyrrol-1-yl) distinguishes it from C-linked isomers (pyrrol-2-yl). The pyridine ring is electron-deficient, stabilizing the molecule against oxidation, while the iodine atom at C-5 provides a "handle" for further functionalization without interfering with the pyrrole ring.
Synthesis & Manufacturing Protocols
The most robust synthetic route for 5-iodo-2-(1H-pyrrol-1-yl)pyridine is the Clauson-Kaas reaction . This method avoids the use of unstable pyrrole precursors by generating the pyrrole ring directly on the pyridine amine.
Protocol: Modified Clauson-Kaas Synthesis
Precursors:
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Substrate: 2-Amino-5-iodopyridine (CAS 20511-12-0)
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Solvent/Catalyst: Glacial Acetic Acid (AcOH) or Toluene/AcOH mixture
Step-by-Step Methodology:
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Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-iodopyridine (1.0 equiv) in glacial acetic acid (0.5 M concentration).
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Addition: Add 2,5-dimethoxytetrahydrofuran (1.1 equiv). Note: 2,5-DMTHF acts as a masked form of succinaldehyde.
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Reflux: Heat the reaction mixture to reflux (approx. 110-118°C) under an inert atmosphere (N₂ or Ar) for 2–4 hours. The reaction color typically deepens to dark brown/black.
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Monitoring: Monitor consumption of the amine by TLC (Eluent: 20% EtOAc in Hexanes). The product will have a higher R_f than the starting amine.
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Workup: Cool to room temperature. Pour the mixture into ice-cold water. Neutralize carefully with saturated NaHCO₃ or NaOH solution to pH 7–8.
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Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purification: Purify via flash column chromatography (Silica gel, Gradient: 0-10% EtOAc in Hexanes) to yield the product as a solid.
Mechanistic Pathway: The acid catalyzes the hydrolysis of 2,5-DMTHF to 2,5-dihydroxytetrahydrofuran, which undergoes a double condensation with the primary amine of the pyridine, followed by dehydration to aromatize the pyrrole ring.
Figure 1: Clauson-Kaas synthesis pathway for N-linked pyrrolyl pyridines.
Reactivity Profile & Applications
The molecule's utility stems from its chemoselective reactivity . It serves as a scaffold where the "right side" (pyridine) and "left side" (pyrrole) can be modified independently.
A. C-I Bond: Palladium-Catalyzed Cross-Coupling
The iodine at position 5 is highly reactive toward oxidative addition by Pd(0) species.
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Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to create biaryl systems (e.g., 5-aryl-2-pyrrolylpyridines).
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Sonogashira: Coupling with terminal alkynes to extend conjugation, useful for luminescent materials.
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Buchwald-Hartwig: Amination to introduce secondary amines, common in kinase inhibitor design.
B. Pyrrole Ring: Electrophilic Aromatic Substitution (EAS)
The pyrrole ring is electron-rich. Despite the electron-withdrawing nature of the pyridine ring, the pyrrole carbons (specifically C-2'/C-5' alpha positions) remain susceptible to electrophiles.
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Halogenation: NCS or NBS can selectively halogenate the pyrrole ring.
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Formylation: Vilsmeier-Haack reaction introduces an aldehyde at the pyrrole alpha-position.
Figure 2: Chemoselective reactivity map illustrating orthogonal functionalization pathways.
Spectroscopy & Characterization Logic
Since specific spectral data can vary by solvent, use these diagnostic signals to validate the structure:
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¹H NMR (CDCl₃, 400 MHz):
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Pyridine Protons: Look for a doublet (d) around 8.6–8.7 ppm (H-6, deshielded by N and I), a doublet of doublets (dd) around 8.0 ppm (H-4), and a doublet (d) around 7.2–7.4 ppm (H-3).
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Pyrrole Protons: The 1H-pyrrol-1-yl group typically shows two triplets (or broad singlets) due to symmetry. Look for signals at 7.4–7.6 ppm (alpha-H, adjacent to N) and 6.3–6.4 ppm (beta-H). The alpha-protons are often deshielded by the pyridine ring current.
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¹³C NMR:
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Expect 5 signals for the pyridine ring (C-I carbon is significantly upfield, ~90–95 ppm, due to the heavy atom effect of Iodine).
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Expect 2 signals for the symmetric pyrrole ring.
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Mass Spectrometry (ESI+):
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Look for the molecular ion peak [M+H]⁺ = 271.07 . The isotopic pattern of Iodine is unique (monoisotopic), so no M+2 peak from halides like Br/Cl will be observed.
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Safety & Handling (MSDS Highlights)
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Hazards: Classified as Acute Tox. 4 (Oral) and Irritant (Skin/Eye) .
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Handling: The C-I bond can be light-sensitive. Store in amber vials under inert gas (Argon) at 2–8°C to prevent deiodination or discoloration.
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PPE: Wear nitrile gloves, safety goggles, and a lab coat. Process in a fume hood to avoid inhalation of pyrrole-like vapors during synthesis.
References
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Sigma-Aldrich. Product Specification: 5-iodo-2-(1H-pyrrol-1-yl)pyridine (CAS 338748-93-9). Available at:
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PubChem. Compound Summary: 2-(1H-pyrrol-1-yl)pyridine. National Library of Medicine. Available at:
- Gourlay, B. S., et al. (2006). "A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson-Kaas Reaction." Tetrahedron Letters, 47(5), 799-801. (Foundational protocol for N-pyrrolyl synthesis).
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Beilstein J. Org. Chem. (2012).[3][4] "Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method." Beilstein Journal of Organic Chemistry, 8, 1037–1047. Available at:
Sources
- 1. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 2. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method [beilstein-journals.org]
